Arsenic oxide hydrate, specifically Arsenic(V) oxide hydrate, is an inorganic compound with the molecular formula and a molecular weight of approximately 247.86 g/mol. It is a derivative of arsenic pentoxide, known for its white crystalline appearance and deliquescent properties. This compound is primarily used in various scientific applications due to its unique chemical characteristics and reactivity.
Arsenic oxide hydrate is classified under the category of arsenic oxides, which are compounds formed by the combination of arsenic with oxygen. The hydrate form indicates that the compound includes water molecules within its structure. It is often derived from the oxidation of arsenic compounds, particularly during processes involving arsenic trioxide or arsenic pentoxide. The compound is recognized by several identifiers including CAS number 12044-50-7 and EC number 215-116-9 .
The synthesis of Arsenic(V) oxide hydrate can be achieved through several methods:
The oxidation process typically requires controlled conditions to ensure complete conversion of arsenic into its pentoxide form before hydration occurs. The reaction can be represented as follows:
Subsequently, hydration occurs when arsenic pentoxide interacts with water:
Arsenic oxide hydrate features a complex molecular structure where two arsenic atoms are coordinated with five oxygen atoms and two water molecules. The arrangement allows for hydrogen bonding between water molecules and the oxygen atoms of the arsenate groups.
Arsenic oxide hydrate participates in various chemical reactions:
The reactivity of Arsenic(V) oxide hydrate necessitates careful handling due to its toxicological properties. It is classified as hazardous, with implications for environmental safety .
The mechanism by which Arsenic(V) oxide hydrate exerts its effects primarily involves its interaction with biological systems, often leading to toxicity through disruption of cellular processes. Upon entering an organism, it can undergo metabolic transformations that produce reactive intermediates capable of damaging cellular components such as DNA and proteins.
Research indicates that exposure to arsenic compounds can lead to various health issues, including carcinogenic effects and developmental toxicity .
Arsenic oxide hydrate has several important scientific uses:
Hydrothermal and ionothermal methods enable precise crystallization of arsenic(V) oxide hydrate derivatives under controlled temperature and pressure. These techniques facilitate the formation of structurally diverse arsenates by dissolving arsenic precursors in aqueous or ionic liquid media within sealed autoclaves. For example, arsenates in the CdO-MO-As₂O₅-H₂O system (M²⁺ = Co, Ni, Cu, Zn) crystallize under specific hydrothermal conditions: Reactions commence at 120–220°C with pH maintained at 3, yielding compounds like Cd₄.₆₅Ni₀.₃₅(AsO₄)₂(HAsO₄)₂·4H₂O through 72-hour isothermal treatments [8]. Ionothermal synthesis, employing ionic liquids (e.g., 1-ethyl-3-methylimidazolium bromide, emimBr) as solvents, modifies reaction kinetics and crystal morphology. In the Zn₉(AsO₄)₆·4H₂O system, emimBr reduces nucleation energy barriers, promoting anisotropic crystal growth at lower temperatures (160°C) compared to purely aqueous methods [8].
Table 1: Hydrothermal Synthesis Parameters for Selected Arsenates
Compound | Starting Molar Ratio | Temperature Profile | Reaction Medium | Key Product Characteristics |
---|---|---|---|---|
Cd₄.₆₅Ni₀.₃₅(AsO₄)₂(HAsO₄)₂·4H₂O | CdO:Ni(OH)₂:As₂O₅ = 2:2:1 | 20→120°C (4h), 120°C (72h) | H₂O | Layered structure with Ni incorporation |
Cd₀.₇₅Co₂.₇₅(H₀.₅AsO₄)₂(HAsO₄) | Cd(OH)₂:Co(OH)₂:As₂O₅ = 1:3:1 | 20→220°C (4h), 220°C (72h) | H₂O/emimBr mixture | Mixed-valence Co arsenate chains |
Zn₉(AsO₄)₆·4H₂O | CdO:Zn(NO₃)₂·6H₂O:As₂O₅ = 2:2:1 | 20→160°C (4h), 160°C (72h) | emimBr | Porous framework with Zn-O-As linkages |
These methods demonstrate exceptional stoichiometric flexibility, allowing isovalent or heterovalent cation substitutions (e.g., Ni²⁺ ↔ Cd²⁺) without structural collapse [8] [9].
Solid-state reactions involving arsenic(V) oxide hydrate leverage thermal decomposition and oxide-oxide interactions to yield complex arsenates. The thermal stability of As₂O₅·nH₂O governs precursor selection: In situ synchrotron studies reveal that dehydration commences at 200–400°C, forming amorphous anhydrous As₂O₅, which decomposes to As₂O₃ and O₂ above 600°C [4]. This decomposition pathway necessitates kinetic stabilization through metal oxide additives. For instance, combining Fe(II) oxalate with As₂O₅ under inert atmosphere facilitates redox-driven crystallization. During heating, Fe²⁺ oxidizes to Fe³⁺ while As⁵⁺ partially reduces, forming Fe(III)₃(HAsO₄)₆ frameworks above 300°C [9].
Mixed-oxide reactions proceed via diffusion-controlled interfacial layers. In CdO-As₂O₅ composites, arsenic migrates into CdO lattices, forming Cd₃(AsO₄)₂ above 550°C. Kinetic barriers arise from incongruent melting—As₂O₅ melts at 315°C while CdO remains solid, creating asymmetric diffusion gradients. This is mitigated by:
Table 2: Thermal Decomposition Behavior of As₂O₅ Hydrate in Mixed-Oxide Systems
System | Temperature Range (°C) | Dominant Reaction | Solid Product | Mass Loss (%) |
---|---|---|---|---|
Pure As₂O₅·2.5H₂O | 200–400 | 3As₂O₅·5H₂O → 3As₂O₅ + 5H₂O | Amorphous As₂O₅ | ~12% |
>600 | 2As₂O₅ → 2As₂O₃ + 2O₂ | Crystalline As₂O₃ | Additional 15% | |
As₂O₅ + FeC₂O₄·2H₂O | 300–450 | 3FeC₂O₄ + 2As₂O₅ → 2Fe₃(AsO₄)₂ + 6CO₂ | Crystalline ferric arsenate | ~40% |
As₂O₅ + CdO | 550–700 | 3CdO + As₂O₅ → Cd₃(AsO₄)₂ | Cadmium orthoarsenate | <5% |
Reducing agents critically modify arsenic(V) oxide hydrate’s reactivity by suppressing oxidative decomposition and enabling metastable phase isolation. Glucose and activated carbon (AC) demonstrate distinct mechanistic roles:
Thermogravimetric analysis (TGA) quantifies reduction efficiency: Glucose lowers As₂O₅’s decomposition onset from 600°C to 350°C due to exothermic carbonization reactions, while AC shifts it to 500°C via surface-limited redox kinetics. Mass loss profiles show two-stage decomposition in reducing environments:
Table 3: Reduction Efficiency of Agents on As₂O₅ Hydrate
Reducing Agent | Agent:As₂O₅ Ratio | Onset Temp. for As Volatilization (°C) | Residual Arsenic Phase | Mechanism |
---|---|---|---|---|
None | 0:1 | 600 | As₂O₃ (crystalline) | Thermal decomposition |
Glucose | 2:1 | 350 | As₂O₃/As₂O₅-C hybrid (amorphous) | Complexation + in situ reduction |
Activated Carbon | 1:1 | 500 | As₂O₃-coated carbon | Surface electron transfer |
Phase equilibria in As₂O₅–metal sulfate–H₂O systems dictate crystallization pathways for industrial arsenic fixation. Key studies on the As₂O₅–Fe₂(SO₄)₃–H₂O system reveal:
Crystallization kinetics are governed by competitive anion coordination. Arsenate (H₂AsO₄⁻/HAsO₄²⁻) preferentially binds Fe³⁺ via bidentate binuclear complexes (2E energy ~15.4 kJ/mol), but sulfate (SO₄²⁻) disrupts this via proton exchange:
Fe(H₂AsO₄)₃ ⇄ Fe(HAsO₄)(H₂AsO₄) + H₂AsO₄⁻ H₂AsO₄⁻ + H₂O + SO₄²⁻ → HAsO₄²⁻ + H₃O⁺ + HSO₄⁻
This pH-dependent equilibrium (optimum pH 2.5–3.5) shifts toward arsenate at high Fe/As ratios (>3:1), favoring kaatialaite [8]. Hydration dynamics further modulate crystal growth: Molecular dynamics simulations show that high ionic strength (>2M) extends As-O(H₂) bond lifetimes from 1.8 ps to 4.2 ps, delaying dehydration-integration into crystal lattices.
Table 4: Phase Distribution in As₂O₅–Fe₂(SO₄)₃–H₂O System
Temperature (K) | Arsenic Mass Fraction | Dominant Solid Phase | Crystallization Zone | Solution pH |
---|---|---|---|---|
323.15 | 0.00–0.20 | (H₅O₂)Fe(SO₄)₂·2H₂O | I | 1.5–2.0 |
>0.20 | Fe(H₂AsO₄)₃·5H₂O (kaatialaite) | II | 2.0–2.5 | |
343.15 | 0.00–0.18 | (H₅O₂)Fe(SO₄)₂·2H₂O | I | 1.8–2.2 |
0.18–0.25 | Fe₂(AsO₄)(SO₄)(OH)·5H₂O (metastable) | III | 2.2–2.7 | |
>0.25 | Fe(H₂AsO₄)₃·5H₂O | II | 2.5–3.0 |
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2